1,4-Methanonaphthalene-6-amine, 1,4-dihydro-
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Overview
Description
1,4-Methanonaphthalene-6-amine, 1,4-dihydro- is a bicyclic amine compound with the molecular formula C₁₁H₁₁N and a molecular weight of 157.2117 g/mol . This compound is also known by its IUPAC name, 1,4-dihydro-1,4-methanonaphthalene-6-amine . It is a derivative of 1,4-methanonaphthalene, which is a bicyclic hydrocarbon structure.
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- can be achieved through various synthetic routes. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene-5,8-diol, which undergoes a di-π-methane rearrangement to form the desired compound . The reaction conditions typically involve direct photolysis under ultraviolet light, and the structure of the product is confirmed through spectral data and conversion into known derivatives .
Chemical Reactions Analysis
1,4-Methanonaphthalene-6-amine, 1,4-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
1,4-Methanonaphthalene-6-amine, 1,4-dihydro- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interactions with biological targets and pathways . Additionally, the compound is used in industrial applications, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1,4-Methanonaphthalene-6-amine, 1,4-dihydro- can be compared with other similar compounds, such as 1,4-dihydro-1,4-methanonaphthalene and 1,4-dihydro-1,4-ethanonaphthalene . These compounds share a similar bicyclic structure but differ in their functional groups and substituents. The presence of the amine group in 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- makes it unique and influences its chemical reactivity and biological activity .
Properties
CAS No. |
35391-95-8 |
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Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-4-amine |
InChI |
InChI=1S/C11H11N/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h1-4,6-8H,5,12H2 |
InChI Key |
IVJVBCKECSDPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C=CC(=C3)N |
Origin of Product |
United States |
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